methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC14999228
Molecular Formula: C23H21ClN2O5
Molecular Weight: 440.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21ClN2O5 |
|---|---|
| Molecular Weight | 440.9 g/mol |
| IUPAC Name | methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C23H21ClN2O5/c1-11-18(23(28)31-4)20(19-14-10-13(24)6-7-15(14)26-22(19)27)21(25-11)12-5-8-16(29-2)17(9-12)30-3/h5-10,19,25H,1-4H3,(H,26,27) |
| Standard InChI Key | YOOJYUQTRWLOTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC |
Introduction
Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound featuring a unique combination of functional groups, including an indole moiety and a pyrrole structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications.
Potential Applications
The compound has potential applications in several fields, including medicinal chemistry, due to its diverse biological activities and interactions with various biological targets. Interaction studies are crucial for understanding its pharmacodynamics and therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloroindole | Indole structure | Anticancer |
| 4-Methoxyphenylpyrrole | Pyrrole structure | Antimicrobial |
| 5-Chloro-N-(phenylethyl)acetamide | Indole derivative | Anticancer |
These compounds share structural similarities but differ in specific substituents and biological activities. The unique arrangement of functional groups in methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate allows for distinct interactions within biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume